molecular formula C13H19NO B1461934 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol CAS No. 889942-49-8

2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol

Cat. No. B1461934
CAS RN: 889942-49-8
M. Wt: 205.3 g/mol
InChI Key: XDCCPZJVTGAGIX-UHFFFAOYSA-N
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Description

2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol, also known as 2-Phenyl-3-pyrrolidin-1-yl-propionate or 3-Pyrrolidin-1-yl-propan-1-ol, is an organic compound that is used in a variety of scientific research applications. It is an achiral, colorless, and odorless solid that is soluble in organic solvents. It has a molecular weight of 178.2 g/mol and a melting point of 96-98°C. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Drug Discovery

The compound contains a pyrrolidine ring, which is a versatile scaffold for creating biologically active compounds . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring . This makes it a valuable component in drug discovery.

Treatment of Human Diseases

Compounds with a pyrrolidine ring have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Synthetic Cathinone Derivative

Although not directly related to “2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol”, it’s worth noting that similar compounds, such as 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP), are synthetic cathinone derivatives . These are often referred to as new psychoactive substances (NPS), ‘research chemicals’, ‘bath salts’ or ‘designer drugs’ .

4. Blocker at the Dopamine and Norepinephrine Transporter Similar to α-PVP, it’s possible that “2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol” could act as a potent blocker at the dopamine and norepinephrine transporter . This could potentially make it useful in the treatment of conditions related to these neurotransmitters.

Enantiomer Identification

The compound’s structure, which includes a pyrrolidine ring, could potentially be used in the identification of specific enantiomers of synthetic cathinones by various spectroscopic methods .

X-ray Diffraction Methods

The compound’s structure could potentially be analyzed using X-ray diffraction methods, which are widely applied for new psychoactive substance (NPS) analyses .

properties

IUPAC Name

2-phenyl-3-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-13(10-14-8-4-5-9-14)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCCPZJVTGAGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661365
Record name 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol

CAS RN

889942-49-8
Record name 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of LAH (10 mmol) in THF (50 mL) is added 3-hydroxy-2-phenyl-1-pyrrolidin-1-yl propan-1-one (5 mmol) at 0° C. The reaction mixture is stirred at 0° C. for 1.5 h. After cooled down to 0° C., the reaction is quenched by the addition of Na2SO4-10H2O. The resulting mixture is filtered through celite, and the filtrate is concentrated in vacuo to give 2-phenyl-3-pyrrolidin-1-yl propan-1-ol, which is directly used for the next reaction without further purification.
Name
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
3-hydroxy-2-phenyl-1-pyrrolidin-1-yl propan-1-one
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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